(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide
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Description
The compound (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin core, a chlorophenoxy group, and a cyano group. These structural features contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The key steps include:
- **Formation of the pyrido[1,2-a]pyr
Properties
Molecular Formula |
C26H19ClN4O3 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H19ClN4O3/c1-16-5-9-20(10-6-16)29-24(32)18(15-28)14-22-25(34-21-11-7-19(27)8-12-21)30-23-17(2)4-3-13-31(23)26(22)33/h3-14H,1-2H3,(H,29,32)/b18-14+ |
InChI Key |
LVYSOEDYTGRXDV-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=C(C=C4)Cl)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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